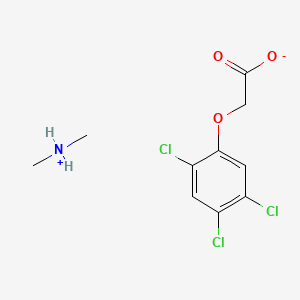

Dimethylammonium 2,4,5-trichlorophenoxyacetate

Description

Properties

CAS No. |

6369-97-7 |

|---|---|

Molecular Formula |

C10H12Cl3NO3 |

Molecular Weight |

300.6 g/mol |

IUPAC Name |

dimethylazanium;2-(2,4,5-trichlorophenoxy)acetate |

InChI |

InChI=1S/C8H5Cl3O3.C2H7N/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13;1-3-2/h1-2H,3H2,(H,12,13);3H,1-2H3 |

InChI Key |

KDKIQPRSLMHYNN-UHFFFAOYSA-N |

Canonical SMILES |

C[NH2+]C.C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2,4,5-Trichlorophenol (2,4,5-TCP)

The preparation of Dimethylammonium 2,4,5-trichlorophenoxyacetate begins with the synthesis of 2,4,5-trichlorophenol, a key intermediate. According to US Patent 4346248A, an advanced process for producing 2,4,5-trichlorophenol analytically free of the toxic contaminant 2,3,7,8-tetrachloro-dibenzo-p-dioxin (TCDD) involves:

- Nitration of 1,2,4-trichlorobenzene in the presence of a strong mineral acid.

- Reduction of the resulting 1,2,4-trichloro-5-nitrobenzene.

- Acidification to form 2,4,5-trichloroaniline.

- Diazotization of the acid salt of 2,4,5-trichloroaniline with nitrite.

- Hydrolytic decomposition of the resulting 2,4,5-trichlorobenzenediazonium salt.

- Recovery of 2,4,5-trichlorophenol by steam distillation and extraction.

This method yields 2,4,5-trichlorophenol with purity around 95%, free from TCDD contamination, which is critical for safety and environmental reasons.

Conversion to 2,4,5-Trichlorophenoxyacetic Acid

The 2,4,5-trichlorophenol is then reacted with monochloroacetic acid in the presence of aqueous sodium hydroxide. The reaction proceeds as follows:

- The phenol is slurried with monochloroacetic acid in an organic solvent such as toluene.

- Sodium hydroxide solution is added to promote nucleophilic substitution, forming the 2,4,5-trichlorophenoxyacetate anion.

- After completion, the mixture is acidified to precipitate 2,4,5-trichlorophenoxyacetic acid.

- The product is then isolated by filtration and drying.

This process yields 2,4,5-trichlorophenoxyacetic acid with melting points reported between 148-153 °C, indicating high purity.

| Step | Reagents/Conditions | Yield/Remarks |

|---|---|---|

| Nitration | 1,2,4-trichlorobenzene, strong mineral acid | Crude 1,2,4-trichloro-5-nitrobenzene |

| Reduction | Suitable reducing agent | Formation of 2,4,5-trichloroaniline |

| Diazotization and Hydrolysis | NaNO2, sulfuric acid, cupric sulfate, steam distillation | 95% pure 2,4,5-trichlorophenol |

| Etherification | Monochloroacetic acid, NaOH, toluene, 60-92 °C | 2,4,5-trichlorophenoxyacetic acid, m.p. 148-153 °C |

Preparation of this compound

Salt Formation

The salt formation involves neutralizing 2,4,5-trichlorophenoxyacetic acid with dimethylamine. The general procedure includes:

- Dissolving 2,4,5-trichlorophenoxyacetic acid in water or an appropriate solvent.

- Adding a stoichiometric amount of dimethylamine, typically as an aqueous solution or gas, under controlled temperature.

- Stirring the mixture to ensure complete neutralization and salt formation.

- Removing water by evaporation or drying under vacuum to isolate the solid dimethylammonium salt.

Physical Characteristics

The dimethylammonium salt of 2,4,5-trichlorophenoxyacetic acid typically forms medium-sized crystalline powders upon drying when impurity levels are controlled. This salt is water-soluble and can be formulated into ready-to-use herbicidal solutions.

Summary Table of Preparation Steps

| Stage | Key Reagents/Conditions | Product/Outcome |

|---|---|---|

| 1. Nitration | 1,2,4-trichlorobenzene, mineral acid | 1,2,4-trichloro-5-nitrobenzene |

| 2. Reduction | Reducing agent (unspecified) | 2,4,5-trichloroaniline |

| 3. Diazotization & Hydrolysis | NaNO2, H2SO4, CuSO4, steam distillation | 2,4,5-trichlorophenol (95% purity, TCDD-free) |

| 4. Etherification | Monochloroacetic acid, NaOH, toluene, 60-92 °C | 2,4,5-trichlorophenoxyacetic acid (m.p. 148-153 °C) |

| 5. Salt Formation | Dimethylamine, aqueous solution, controlled pH | This compound salt |

| 6. Drying | Vacuum dryer, steam jacket (110-120 °C), vacuum | Crystalline, water-soluble herbicidal salt |

Research Findings and Considerations

- The synthesis route prioritizes minimizing toxic dioxin impurities by using diazotization and hydrolytic decomposition rather than direct alkaline hydrolysis of chlorobenzenes, which historically produced TCDD contaminants.

- Purity of intermediates and control of chlorophenol impurities is critical to obtaining a solid, stable dimethylammonium salt.

- Drying parameters and vacuum conditions are optimized to avoid melting or amorphous forms, ensuring good handling and formulation properties.

- The water solubility of the final salt facilitates its use in aqueous herbicidal formulations.

Chemical Reactions Analysis

Types of Reactions

Dimethylammonium 2,4,5-trichlorophenoxyacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated phenols, while reduction can produce less chlorinated phenoxyacetic acids.

Scientific Research Applications

Dimethylammonium 2,4,5-trichlorophenoxyacetate has several scientific research applications:

Chemistry: It is used as a model compound to study the behavior of chlorinated phenoxyacetic acids in various chemical reactions.

Biology: Research on its effects on plant growth and development helps in understanding the mechanisms of synthetic auxins.

Medicine: Studies on its potential toxicological effects contribute to the assessment of safety and environmental impact.

Industry: It is used in the formulation of herbicides and other agricultural chemicals.

Mechanism of Action

The mechanism of action of dimethylammonium 2,4,5-trichlorophenoxyacetate involves its role as a synthetic auxin. It mimics the natural plant hormone auxin, leading to uncontrolled growth and eventually the death of the plant. The compound binds to auxin receptors, triggering a cascade of molecular events that disrupt normal cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares dimethylammonium 2,4,5-trichlorophenoxyacetate with structurally related compounds, focusing on physicochemical properties, applications, and environmental behavior:

Metabolic and Toxicological Profiles

- Dimethylammonium 2,4,5-T: Limited direct toxicity data, but inferred to share metabolic pathways with 2,4,5-T. In chickens, renal tubular transport involves probenecid-sensitive mechanisms, with significant metabolic conversion to acidic derivatives .

- Triethylammonium 2,4,5-T : Competes with tetraethylammonium transport in renal tissues, suggesting organ-specific toxicity .

- Butyl/Isooctyl Esters : Hydrolyzed to 2,4,5-T acid in vivo, releasing TCDD upon pyrolysis. Linked to hepatic peroxisome proliferation in rats and acute toxicity in Daphnia magna (24h EC₅₀ = 1.2–4.5 mg/L) .

Environmental Degradation

- Microbial Degradation: Burkholderia phenoliruptrix AC1100 degrades 2,4,5-T via maleylacetate intermediates, with 189 genes encoding aromatic compound degradation pathways. Efficiency varies by compound: esters require initial hydrolysis, while salts are directly metabolized .

- Abiotic Degradation : Ammonium salts are stable under moderate conditions but form TCDD at >240°C. Esters pyrolyze more readily, yielding up to 15% TCDD .

Q & A

Q. What advanced metrics quantify environmental persistence in multi-compartment models?

- Methodology : Apply fugacity models (Level III or IV) to predict distribution in air, water, soil, and sediment. Inputs include octanol-water partition coefficients (), Henry’s law constants, and biodegradation half-lives. Validate with field data from EPA DSSTox .

Key Research Gaps

- Mechanistic Insights : Limited data on soil-microbe interactions during degradation.

- Computational Tools : Need for open-source QSAR models specific to chlorophenoxyacetates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.